Home > Products > Screening Compounds P57764 > (KDO)2-lipid IVA
(KDO)2-lipid IVA - 143600-83-3

(KDO)2-lipid IVA

Catalog Number: EVT-1198210
CAS Number: 143600-83-3
Molecular Formula: C84H154N2O37P2
Molecular Weight: 1846.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)2-lipid IVA is lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)2-lipid IVA(6-).
Overview

(KDO)₂-lipid IVA, also known as Kdo₂-lipid A, is a crucial component of the lipopolysaccharide layer in Gram-negative bacteria. This compound plays a significant role in the structural integrity of bacterial membranes and is involved in immune system interactions. The Kdo₂-lipid A structure consists of a lipid A backbone modified with two 3-deoxy-D-manno-octulosonate (Kdo) residues, which are essential for its biological activity and recognition by immune receptors.

Source

Kdo₂-lipid A is primarily synthesized in the inner membrane of Gram-negative bacteria such as Escherichia coli. The biosynthesis occurs through a well-defined pathway known as the Raetz pathway, involving several enzymes that facilitate the assembly of lipid A and the subsequent addition of Kdo residues.

Classification

Kdo₂-lipid A is classified as a glycolipid, specifically a type of lipid A. It is part of the broader category of lipopolysaccharides, which are critical components of the outer membrane of Gram-negative bacteria. This classification highlights its role in both structural and functional aspects of bacterial physiology.

Synthesis Analysis

Methods

The synthesis of Kdo₂-lipid A occurs via the Raetz pathway, which involves multiple enzymatic steps. Key enzymes include:

  • LpxA: Initiates the synthesis by catalyzing the formation of UDP-diacyl-Glucosamine.
  • LpxC: Converts UDP-diacyl-Glucosamine into a committed precursor.
  • LpxK: Phosphorylates lipid IVA at the 4' position, forming lipid IVA.
  • KdtA: Transfers two Kdo residues from cytidine monophosphate-Kdo to lipid IVA at the 6' position, resulting in Kdo₂-lipid IVA.

Technical Details

The biosynthesis process is intricate and involves nine sequential reactions that take place primarily on the inner membrane. The enzymes are localized to specific membrane sites to ensure efficient substrate channeling and product formation. The crystal structures of several enzymes involved have been elucidated, providing insights into their mechanisms and interactions during synthesis .

Molecular Structure Analysis

Structure

Kdo₂-lipid A features a unique molecular structure characterized by:

  • Lipid Backbone: Composed of a disaccharide unit (GlcN-GlcN) with acyl chains.
  • Kdo Residues: Two Kdo units are attached to the lipid backbone, enhancing its immunogenic properties.

Data

The molecular formula for Kdo₂-lipid A is C₁₈H₃₄N₄O₁₁P, with a molecular weight of approximately 495.5 g/mol. Structural studies using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography have detailed its conformation and interactions with immune receptors .

Chemical Reactions Analysis

Reactions

The formation of Kdo₂-lipid A involves several key reactions:

  1. Phosphorylation: Lipid IVA is phosphorylated by LpxK.
  2. Kdo Transfer: The transferase KdtA catalyzes the attachment of Kdo residues to lipid IVA.

Technical Details

These reactions are critical for generating the active form of lipid A that can engage with Toll-like receptors (TLRs) on immune cells, triggering immune responses. The enzymatic specificity and efficiency are vital for maintaining bacterial viability and pathogenicity .

Mechanism of Action

Process

The mechanism by which Kdo₂-lipid A exerts its effects involves:

  1. Recognition by TLRs: Kdo₂-lipid A binds to TLR4, initiating signal transduction pathways that lead to immune activation.
  2. Cytokine Production: This interaction results in the production of pro-inflammatory cytokines, which are crucial for host defense against infections.

Data

Studies have shown that variations in the structure of lipid A can significantly influence its immunological potency. For instance, modifications in acyl chain length or Kdo substitution patterns can enhance or diminish TLR4 activation .

Physical and Chemical Properties Analysis

Physical Properties

Kdo₂-lipid A is typically found as a viscous liquid at room temperature and exhibits amphiphilic characteristics due to its hydrophilic Kdo residues and hydrophobic lipid tails.

Chemical Properties

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Stable under physiological conditions but can be degraded by specific enzymes present in host organisms.

Relevant analyses include mass spectrometry for molecular weight determination and high-performance liquid chromatography for purity assessment .

Applications

Scientific Uses

Kdo₂-lipid A has several important applications in scientific research:

  • Immunology: Used as an adjuvant in vaccine formulations due to its ability to stimulate robust immune responses.
  • Microbiology: Serves as a model compound for studying lipopolysaccharide biosynthesis and function.
  • Therapeutics: Investigated for potential use in developing novel immunomodulatory therapies targeting TLR pathways.
Introduction to (KDO)<sub>2</sub>-Lipid IVA in Gram-Negative Bacterial Physiology

Role in Lipopolysaccharide Biosynthesis

(KDO)₂-lipid IVA occupies a decisive position within the conserved Raetz pathway for lipopolysaccharide biosynthesis, serving as the immediate precursor to diverse KDO₂-lipid A structures. Its synthesis occurs at the inner cytoplasmic membrane interface and represents the culmination of the conserved nine-step pathway initially characterized in Escherichia coli:

  • Biosynthetic Precursor: (KDO)₂-lipid IVA is synthesized through the sequential action of two enzymes. Lipid IVA (a tetra-acylated, bis-phosphorylated glucosamine disaccharide) is first generated via the activities of UDP-N-acetylglucosamine acyltransferase (LpxA), UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), UDP-3-O-acylglucosamine N-acyltransferase (LpxD), UDP-2,3-diacylglucosamine hydrolase (LpxH), lipid A disaccharide synthase (LpxB), and tetraacyldisaccharide 4'-kinase (LpxK). The defining KDO residues are then transferred to the 6' position of lipid IVA by the integral membrane enzyme KDO transferase (KdtA, also known as WaaA), utilizing two molecules of cytidine 5'-monophosphate-KDO (CMP-KDO) as donors. This reaction yields (KDO)₂-lipid IVA [1] [3].
  • Substrate for Secondary Acylation and Modification: (KDO)₂-lipid IVA serves as the essential acceptor substrate for late acyltransferases that incorporate secondary acyl chains. In E. coli, lauroyltransferase (LpxL) adds a secondary laurate (C12:0) to the 2'-position linked to the proximal glucosamine, and myristoyltransferase (LpxM) adds a secondary myristate (C14:0) to the 3'-position linked to the distal glucosamine, resulting in the characteristic hexa-acylated KDO₂-lipid A structure. Crucially, the addition of KDO residues prior to secondary acylation is obligatory for efficient catalysis by these late acyltransferases. The molecule also serves as a substrate for numerous modification enzymes (e.g., phosphatases, kinases, aminoarabinose transferases, palmitoyltransferases) that respond to environmental cues like magnesium limitation, low pH, or host defenses [1] [3] [5].
  • Commitment to Outer Membrane Assembly: The hydrophilic KDO disaccharide moiety dramatically increases the aqueous solubility of the otherwise highly hydrophobic lipid IVA core. This modification is essential for the efficient extraction of the nascent LPS molecule from the inner membrane by the multiprotein Lpt (lipopolysaccharide transport) machinery (LptA-LptG). (KDO)₂-lipid IVA, and its further modified derivatives, represent the minimal LPS structures competent for translocation across the periplasm and integration into the outer leaflet of the outer membrane. Without KDO addition, lipid IVA cannot be transported and outer membrane biogenesis fails [1] [3].

Table 1: Enzymatic Synthesis of (KDO)₂-Lipid IVA and Subsequent Steps to Mature KDO₂-Lipid A in E. coli

EnzymeGeneReaction CatalyzedProduct
LpxKlpxKPhosphorylation at 4' position of lipid A disaccharide-1-phosphateLipid IVA (Tetra-acylated)
KDO Transferase (KdtA)kdtATransfer of two KDO residues from CMP-KDO to the 6' position of Lipid IVA(KDO)₂-Lipid IVA
LpxLlpxLTransfer of laurate (C12:0) to the 2'-secondary hydroxyl of the proximal glucosamine(KDO)₂-(KDO)₂-lipid IVA + C12:0
LpxMlpxMTransfer of myristate (C14:0) to the 3'-secondary hydroxyl of the distal glucosamineMature Hexa-acylated KDO₂-lipid A

Structural Significance in Outer Membrane Integrity

(KDO)₂-lipid IVA and its mature derivatives constitute the fundamental building block anchoring lipopolysaccharide within the outer membrane, directly dictating the membrane's characteristic barrier function:

  • Hydrophobic-Hydrophilic Duality: The molecule possesses a highly conserved amphipathic architecture essential for outer membrane asymmetry. The tetra-acylated (later hexa-acylated in many bacteria) glucosamine backbone forms a densely packed hydrophobic domain embedded within the outer leaflet. Conversely, the two negatively charged KDO residues, along with the 1- and 4'-phosphate groups, form a highly polar and anionic crown extending into the periplasmic space. This configuration creates a stable thermodynamic barrier preventing passive diffusion of hydrophobic molecules, including many antibiotics like novobiocin, erythromycin, and rifampin, and bile salts. The KDO residues are particularly crucial for bridging the hydrophobic lipid anchor to the core oligosaccharide region, providing both structural flexibility and a platform for further core assembly, which contributes to the overall hydrophilic exterior surface [1] [5].
  • Electrostatic Barrier Function: The phosphate groups (at positions 1 and 4') and the carboxyl groups of the KDO residues confer a strong net negative charge to the periplasmic-facing region of (KDO)₂-lipid IVA and mature lipopolysaccharide. This electronegative field attracts divalent cations (primarily Mg²⁺ and Ca²⁺). These cations form ionic cross-bridges between adjacent lipopolysaccharide molecules, dramatically enhancing the stability, cohesion, and tight packing of the outer leaflet. This cross-bridging is fundamental for maintaining low fluidity and low permeability, effectively sealing the membrane against small hydrophilic solutes and antimicrobial peptides. Removal of phosphate groups or KDO residues disrupts cation binding, leading to increased membrane permeability and sensitivity to host defense molecules like cationic antimicrobial peptides (CAMPs) and detergents [1] [3] [5].
  • Scaffold for Core Oligosaccharide: The KDO disaccharide unit is the minimal structure required for the attachment of the core oligosaccharide domain. The core region, typically composed of heptose, hexose, hexosamine, phosphate, and ethanolamine residues, extends further into the periplasm and contributes significantly to the overall stability and functionality of the lipopolysaccharide layer. While structurally more variable than lipid A, the core is essential for completing the permeability barrier and providing attachment sites for the O-antigen polysaccharide in smooth strains. The presence of the KDO disaccharide on lipid IVA is therefore non-redundant for core assembly and outer membrane integrity [1] [3].

Table 2: Key Structural Features of (KDO)₂-Lipid IVA and Their Functional Roles in Outer Membrane Integrity

Structural FeatureChemical PropertyFunctional Role in Outer Membrane
Tetra-acylated Glucosamine DisaccharideHydrophobicForms the hydrophobic interior anchor within the outer leaflet; contributes to impermeability to hydrophobic compounds.
1- and 4'-Phosphate GroupsAnionic (Negatively Charged)Attract divalent cations (Mg²⁺, Ca²⁺); form ionic cross-bridges between adjacent lipopolysaccharide molecules; crucial for tight packing and stability.
KDO Disaccharide (at 6')Hydrophilic, Anionic (Carboxylates)Bridges hydrophobic lipid anchor to core oligosaccharide; essential for solubility and transport; contributes to electronegative charge for cation binding; provides attachment site for core oligosaccharide.
Secondary Acyl Chains (added later)HydrophobicIncrease hydrophobic interactions within the membrane interior; optimize packing density; modulate fluidity and barrier function.

Evolutionary Conservation Across Bacterial Taxa

The biosynthesis and core structure of (KDO)₂-lipid IVA exhibit deep evolutionary conservation, yet significant variations exist, reflecting adaptation and lineage-specific optimization:

  • Universal Requirement with Variations: The fundamental structure of a phosphorylated glucosamine disaccharide decorated with KDO residue(s) is universal among lipopolysaccharide-producing Gram-negative bacteria. However, the number of attached KDO residues shows phylum-specific divergence. While the E. coli paradigm involves a disaccharide of KDO (KDO₂), many bacteria synthesize variants: Haemophilus influenzae and Bordetella pertussis attach only a single KDO residue (KDO₁-lipid A), often with a phosphate group substituting the position of the "missing" outer KDO. Conversely, Chlamydia trachomatis synthesizes lipopolysaccharide containing at least three KDO residues attached to lipid A. These variations impact the structure of the core oligosaccharide and potentially influence membrane properties and host interactions. Despite these differences in KDO number, the molecule fulfilling the functional role analogous to (KDO)₂-lipid IVA (i.e., the lipid A precursor with attached KDO before secondary acylation) remains a conserved feature [1] [2].
  • Conservation and Divergence of the Biosynthetic Pathway: Comparative genomic analyses reveal that the nine-enzyme Raetz pathway culminating in KDO₂-lipid A in E. coli represents a highly optimized and derived state, predominantly found within the Gammaproteobacteria (e.g., Escherichia, Vibrio, Shewanella). Crucially, lpxL and lpxM, the genes encoding the late acyltransferases that act on (KDO)₂-lipid IVA, show patchy distribution. Many Gram-negative bacteria lack lpxM, and some lack both lpxL and lpxM (e.g., Pseudomonas aeruginosa, Group I Gammaproteobacteria; Bordetella parapertussis, Betaproteobacteria). These bacteria possess only the first enzymes (LpxA, LpxC, LpxD, LpxB) and the KDO transferase (KdtA), producing (KDO)₂-lipid IVA or its equivalent (e.g., (KDO)₁-lipid IVA) as their primary lipid A anchor, often with fewer acyl chains or different secondary modifications instead of the LpxL/LpxM-dependent acylation. Furthermore, the enzyme generating the immediate precursor, lipid IVA, shows variation: while E. coli uses LpxH, many bacteria (including all α-proteobacteria) utilize a structurally unrelated pyrophosphatase, LpxI, to perform the same reaction. This indicates functional convergence or lateral gene transfer in the early steps [2] [4].
  • Evolution via Gene Duplication and Specialization: The KDO-dependent pathway exemplifies the plasticity of bacterial genome evolution, particularly within the Proteobacteria. Key enzymes in the pathway arose through gene duplication events followed by functional specialization. The most ancient duplication event generated lpxA and lpxD (sharing ~45% sequence similarity at the protein level) from a common ancestor, enabling the specific acylation steps at the 3- and 2-positions of UDP-N-acetylglucosamine. Within the Proteobacteria lineage, a later duplication event gave rise to lpxH (found in E. coli and relatives) and lpxH2 (found in other Proteobacteria and some distant Gram-negatives), both encoding UDP-2,3-diacylglucosamine pyrophosphatases with different mechanisms. Another significant duplication within the Gammaproteobacteria lineage generated lpxL and lpxM from a common acyltransferase ancestor. lpxM is found almost exclusively in the Group II Gammaproteobacteria (Escherichia, Vibrio, Shewanella), allowing these bacteria to produce the highly acylated hexa-acylated lipid A characteristic of potent endotoxicity. The presence of (KDO)₂-lipid IVA as the substrate for these diverse late-stage modifications underscores its role as a conserved platform upon which lineage-specific structural and functional adaptations are built [2] [4].

Properties

CAS Number

143600-83-3

Product Name

(KDO)2-lipid IVA

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C84H154N2O37P2

Molecular Weight

1846.1 g/mol

InChI

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1

InChI Key

XAOLJGCZESYRFT-VHSKNIDJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Synonyms

3-deoxy-2-octulosonic acid(2)-lipid IV(A)
3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA
Kdo(2)-lipid IV(A)

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.